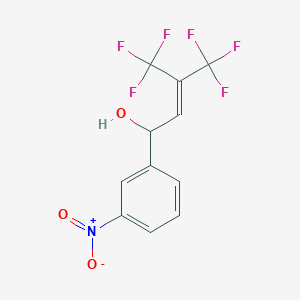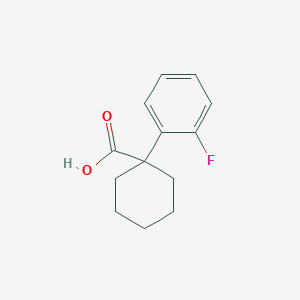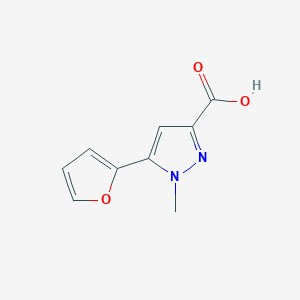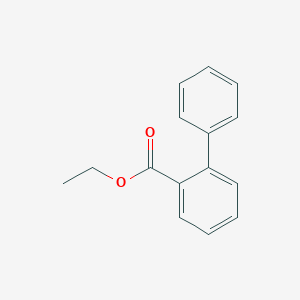
2-フェニル安息香酸エチル
概要
説明
Ethyl biphenyl-2-carboxylate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an ethyl ester group attached to the biphenyl core
科学的研究の応用
Ethyl biphenyl-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of materials such as polymers and resins.
作用機序
Target of Action
Ethyl 2-phenylbenzoate, also known as Ethyl biphenyl-2-carboxylate, is a benzoate compound. Benzoate compounds have been studied for their potential as local anesthetics . They act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment . Local anesthetics bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Mode of Action
The mode of action of Ethyl 2-phenylbenzoate involves interaction with its targets, primarily the sodium ion channels on nerve membranes. By binding to these channels, the compound reduces the passage of sodium ions, affecting the membrane potential and blocking the conduction of nerve impulses . This results in a loss of sensation in the local area where the compound is applied, making it useful as a local anesthetic .
Biochemical Pathways
It is known that the compound’s anesthetic effect is achieved through its interaction with sodium ion channels on nerve membranes, which are part of the nervous system’s signal transmission pathway .
Pharmacokinetics
As with other local anesthetics, its bioavailability is likely to be influenced by factors such as the route of administration, the presence of other substances, and individual patient characteristics .
Result of Action
The primary result of Ethyl 2-phenylbenzoate’s action is local anesthesia, or a loss of sensation in the area where the compound is applied . This is achieved through its interaction with sodium ion channels on nerve membranes, which blocks the conduction of nerve impulses . The compound’s anesthetic effect makes it potentially useful for procedures requiring local anesthesia, such as minor surgical operations .
Action Environment
The action, efficacy, and stability of Ethyl 2-phenylbenzoate can be influenced by various environmental factors. For instance, the compound’s effectiveness as a local anesthetic may be affected by the specific conditions of the area where it is applied, such as the presence of other substances, the pH level, and the temperature . Additionally, the compound’s stability may be influenced by factors such as light, heat, and the presence of oxygen .
生化学分析
Molecular Mechanism
It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of Ethyl 2-phenylbenzoate over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl biphenyl-2-carboxylate can be synthesized through the esterification of biphenyl-2-carboxylic acid. The reaction typically involves the use of ethanol and a strong acid catalyst such as sulfuric acid. The mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of ethyl biphenyl-2-carboxylate follows a similar route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure.
化学反応の分析
Types of Reactions: Ethyl biphenyl-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl-2-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Biphenyl-2-carboxylic acid.
Reduction: Biphenyl-2-carbinol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
類似化合物との比較
Methyl biphenyl-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Biphenyl-2-carboxylic acid: The parent acid form of ethyl biphenyl-2-carboxylate.
Biphenyl-2-carbinol: The reduced form of ethyl biphenyl-2-carboxylate.
Uniqueness: Ethyl biphenyl-2-carboxylate is unique due to its specific ester group, which imparts different chemical properties compared to its analogs. The ethyl ester group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and materials science .
特性
IUPAC Name |
ethyl 2-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-17-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQIUPALMQMOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432838 | |
| Record name | Ethyl 2-phenylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19926-49-9 | |
| Record name | Ethyl 2-phenylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
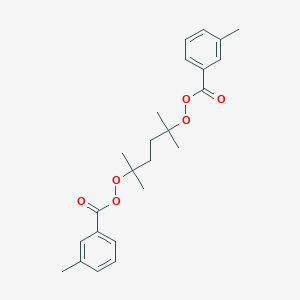
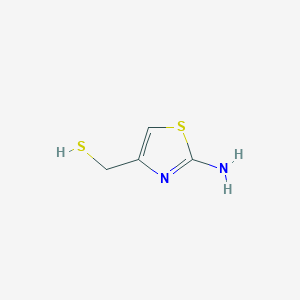
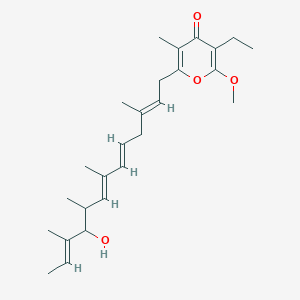

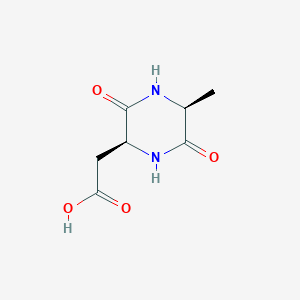

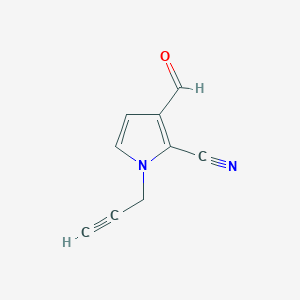
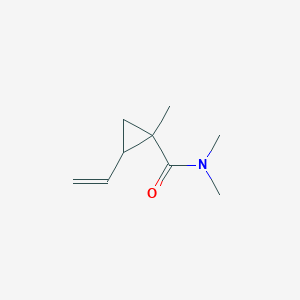
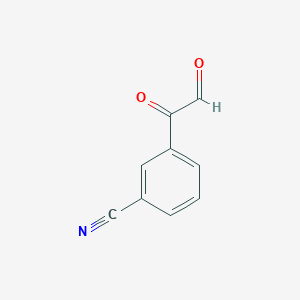
![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)

